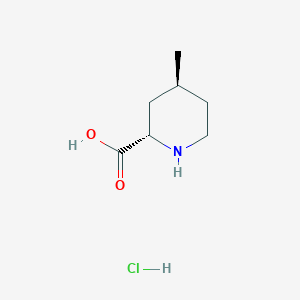

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride

Description

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(2S,4S)-4-methylpiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |

InChI Key |

VFHDXJSQHVCVDP-GEMLJDPKSA-N |

Isomeric SMILES |

C[C@H]1CCN[C@@H](C1)C(=O)O.Cl |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

This method uses L-aspartic acid as the chiral starting material, leveraging its inherent stereochemistry to build the pipecolinic acid framework with the desired (2S,4S) configuration. The key steps include:

- Selective mono-esterification of L-aspartic acid to form L-aspartic acid-4-alkyl ester hydrochloride.

- Reaction with acrylate and amino protection to form N-protected intermediates.

- Intramolecular cyclization and decarboxylation under alkaline conditions to form 4-oxopiperidine derivatives.

- Esterification and selective carbonyl reduction to generate cis-4-hydroxypiperidine intermediates.

- Activation of hydroxyl groups followed by nucleophilic substitution with methyl metal reagents to introduce the 4-methyl group.

- Final deprotection steps to yield (2S,4S)-4-methyl-pipecolinic acid hydrochloride.

Reaction Conditions and Yields

- The reactions are typically carried out in solvents such as methanol, ethanol, tetrahydrofuran, dichloromethane, dioxane, or water.

- Protective groups are used to control reactivity and stereochemistry.

- The nucleophilic substitution step employs methyl metal reagents under SN2 conditions to ensure inversion and correct stereochemistry.

- The overall process is reported to have high selectivity and yield, suitable for industrial production.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Uses inexpensive, readily available L-aspartic acid | Multi-step synthesis requiring purification at each step |

| High stereoselectivity and yield | Use of protective groups and reagents increases complexity |

| Environmentally friendly solvents | Some steps require column chromatography purification |

| Suitable for scale-up | Requires careful control of reaction conditions |

Preparation via Hydrolysis and Resolution of 4-Methyl-2-Cyanopiperidine

Synthetic Route Summary

This approach starts from 4-methyl-2-cyanopiperidine, which undergoes:

- Hydrolysis with hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.

- Esterification with ethanol and thionyl chloride to produce 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

- Separation of cis and trans isomers by pulping with a mixed solvent of methyl tert-butyl ether and ethanol, filtering out the cis isomer.

- Resolution of the trans isomer using L-tartaric acid to obtain the (2S,4S)-4-methylpiperidine-2-ethyl formate with high enantiomeric excess.

- Final purification and conversion to the hydrochloride salt form.

Reaction Conditions and Yields

- Hydrolysis is performed under reflux with 6N hydrochloric acid.

- Esterification is carried out under reflux with absolute ethanol and thionyl chloride.

- Isomer separation is achieved by selective crystallization (pulping) rather than chromatography.

- Resolution with L-tartaric acid improves enantiomeric purity to >98% ee.

- Reported combined yields for esterification and isomer separation steps are approximately 44%, with the resolution step yielding about 40%.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Simple and convenient operation | Moderate overall yield (~40-44%) |

| Uses common, inexpensive reagents | Requires resolution step for enantiopurity |

| Mild reaction conditions | Separation of cis/trans isomers needed |

| Suitable for large-scale production | Hydrolysis and esterification steps require careful control |

Comparative Data Table of Preparation Methods

| Feature | L-Aspartic Acid Route | 4-Methyl-2-Cyanopiperidine Route |

|---|---|---|

| Starting Material | L-Aspartic acid (chiral pool) | 4-Methyl-2-cyanopiperidine |

| Key Steps | Esterification, cyclization, reduction, SN2 substitution, deprotection | Hydrolysis, esterification, isomer separation, resolution |

| Stereoselectivity | High, inherent from chiral starting material | High after resolution with L-tartaric acid |

| Yield | High (not explicitly quantified, but improved over prior art) | Moderate (~40-44% combined) |

| Purification | Column chromatography required at multiple steps | Crystallization and filtration for isomer separation |

| Scalability | Suitable for industrial production | Suitable for large-scale production |

| Environmental Impact | Uses environmentally friendly solvents | Uses common solvents, mild conditions |

| Cost of Raw Materials | Low to moderate | Low |

Research Findings and Industrial Relevance

- The L-aspartic acid-based method offers a stereoselective and environmentally friendly route but involves multiple steps and purification stages, which may increase production complexity and cost.

- The 4-methyl-2-cyanopiperidine route is simpler operationally, with mild conditions and straightforward isomer separation, making it attractive for scale-up despite moderate yields.

- Both methods emphasize the importance of controlling stereochemistry to obtain the (2S,4S) isomer with high enantiomeric purity, critical for pharmaceutical applications.

- Recent patents highlight improvements in yield, selectivity, and process simplification, reflecting ongoing industrial interest in optimizing these synthetic routes.

Chemical Reactions Analysis

1.2. Alternative Route via Cyanopiperidine Hydrolysis

A patent describes a high-yielding resolution-free method:

-

Hydrolysis : 4-Methyl-2-cyanopiperidine refluxed in 6N HCl produces 4-methylpiperidine-2-carboxylic acid hydrochloride (95% yield).

-

Esterification : Thionyl chloride/ethanol converts the acid to ethyl ester hydrochloride (88% yield).

-

Diastereomeric Resolution : L-Tartaric acid selectively crystallizes (2S,4S)-enantiomer (ee > 98%) .

Key Advantages :

-

Eliminates chromatographic purification.

-

Industrial scalability with <5% epimerization.

2.1. Peptide Coupling

The compound serves as a constrained proline analog in peptide synthesis. In the total synthesis of pipecolidepsin A , its β-hydroxyl group participates in ester bond formation with L-pipecolic acid under DIPCDI/DMAP activation (90% conversion, 11% epimerization).

2.2. Protection/Deprotection

3.1. Epimerization Studies

Under acidic conditions (pH < 3), partial epimerization at C2 occurs due to ring-opening/re-closing mechanisms :

| Condition | Epimerization (%) |

|---|---|

| pH 1.5, 25°C, 24h | 12–15 |

| pH 7.0, 25°C, 24h | <1 |

3.2. Corey–Chaykovsky Cyclization

A zwitterionic bicyclic lactam intermediate is formed via sulfonium salt-mediated cyclization (dr > 20:1 for cis-4-hydroxy-2-methylpiperidine) .

Stability Profile

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C/75% RH, 30 days | 3.2 | None detected |

| 0.1N NaOH, 24h | 28 | Open-chain diketopiperazine |

| UV light (254 nm), 48h | 15 | N-Oxide |

Industrial-Scale Considerations

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its structure allows for various transformations, including:

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to generate different piperidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound undergoes nucleophilic substitution reactions to introduce various functional groups under basic conditions.

These reactions facilitate the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Biological Applications

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect proteases and glycosidases, which play critical roles in various biological processes. This inhibition can have therapeutic implications in treating diseases related to enzyme dysfunction.

Protein-Ligand Interactions

The compound modulates protein activity by binding to active sites or allosteric sites on enzymes and receptors. This interaction alters the conformation and function of the proteins, making it a potential candidate for drug design targeting specific biological pathways.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other medical conditions. Its ability to act as a precursor for various bioactive compounds enhances its importance in medicinal chemistry.

Case Studies

Several studies highlight the compound's utility in synthesizing new drug candidates. For example, its role in creating zwitterionic bicyclic lactams has been documented, showcasing its versatility as a precursor for more complex structures with potential therapeutic applications .

Industrial Applications

Agrochemicals Production

In addition to its pharmaceutical uses, this compound is also employed in the production of agrochemicals. Its unique properties allow it to serve as an effective building block for developing agricultural products that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Ring Size : The target compound’s piperidine backbone (6-membered ring) offers greater conformational flexibility compared to pyrrolidine derivatives (5-membered ring), influencing binding kinetics to larger enzyme active sites .

- Substituent Effects: The 4-methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorine in increases metabolic stability and bioavailability, a common strategy in radiopharmaceuticals .

Biological Activity

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

This compound is a chiral compound that serves as a building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These properties facilitate its use in synthesizing complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways. For instance, it acts on proteases and glycosidases, which are crucial in various biological processes .

- Protein-Ligand Interactions : It modulates the activity of proteins by binding to active sites or allosteric sites, altering their conformation and function .

Biological Activities

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

- Antiviral Activity : Research indicates that this compound may inhibit viral proteases, which are essential for viral replication. This property positions it as a candidate for antiviral drug development .

- Neuroprotective Effects : Preliminary studies suggest that the compound could have neuroprotective properties, making it relevant for treating neurological disorders.

- Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

A study examining the inhibitory effects of this compound on glycosidases demonstrated significant inhibition with IC50 values ranging from 3 to 11 μM. These results highlight its potential as a therapeutic agent targeting carbohydrate metabolism .

Neuroprotective Studies

In neuroprotective assays, this compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress. This suggests a mechanism involving antioxidant properties or modulation of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2S,4S)-4-Methyl-pipecolinic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of stereospecific piperidine derivatives often involves multi-step reactions, including nucleophilic substitutions and acid-catalyzed cyclizations. For this compound, key steps may include the use of chiral catalysts or resolving agents to control stereochemistry. Reaction conditions such as pH (e.g., alkaline conditions for deprotonation) and temperature (e.g., low temperatures to minimize racemization) are critical. For example, hydrogen chloride treatment in the final step ensures salt formation while preserving stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks. For instance, hydrogen bonds (e.g., O–H⋯N) and weak interactions (e.g., C–H⋯π) can stabilize specific conformations, as seen in related thiazolidine-carboxylic acid structures .

- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons, confirming the relative positions of methyl and carboxylic acid groups. Coupling constants (e.g., ) in H NMR can differentiate axial/equatorial substituents in the piperidine ring .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediately wash skin with water and pH-neutral soap if exposed.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets such as enzymes or receptors?

- Methodological Answer : Stereochemistry directly impacts molecular recognition. For example, the (2S,4S) configuration may align functional groups (e.g., carboxylic acid) with complementary residues in target proteins. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies enthalpy changes upon interaction. Compare results with enantiomers to isolate stereospecific effects .

Q. What advanced computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability of binding poses.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonds) at active sites.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers. Validate predictions with surface plasmon resonance (SPR) assays .

Q. How can contradictory data regarding the biological activity of this compound across different assay systems be systematically resolved?

- Methodological Answer :

- Assay Standardization : Control variables such as buffer composition (e.g., Tris vs. PBS) and cell line viability.

- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) systems.

- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Cross-reference with crystallographic data to confirm target engagement .

Q. What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to enhance solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxylic acid moiety.

- Co-Solvents : Use biocompatible solvents like PEG-400 or cyclodextrins in formulation. Monitor stability via HPLC under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.